molecular formula C20H18N4 B2674951 N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 924828-50-2

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2674951
CAS No.: 924828-50-2
M. Wt: 314.392
InChI Key: GTOVEANDLVUCEK-UHFFFAOYSA-N
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Description

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its photophysical properties. This makes it a promising candidate for both medicinal and material science applications .

Biological Activity

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2). This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.

The primary mechanism of action for this compound involves the selective inhibition of CDK2. This kinase plays a crucial role in regulating the cell cycle by facilitating the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound prevents its interaction with cyclin A2, leading to cell cycle arrest and subsequent apoptosis in tumor cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound shows notable efficacy in inhibiting cell growth in models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical indicators of the compound's potency .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)9.8CDK2 inhibition
MDA-MB-231 (Breast Cancer)10.5CDK2 inhibition
U87 (Brain Cancer)12.3CDK2 inhibition

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the molecular structure can enhance the binding affinity to CDK2 and improve biological activity. For instance, substituents on the phenyl rings have been found to influence potency significantly .
  • Comparative Analysis : Compared to other pyrazolo derivatives like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound exhibits superior selectivity towards CDK2 due to its unique substitution pattern which enhances its binding properties.

Research Applications

Beyond its anticancer potential, this compound is also being explored for applications in material science due to its photophysical properties. Its ability to act as an enzyme inhibitor opens avenues for drug development targeting various enzymatic pathways involved in disease processes.

Properties

IUPAC Name

N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-19(16-11-7-4-8-12-16)20-22-17(15-9-5-3-6-10-15)13-18(21-2)24(20)23-14/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOVEANDLVUCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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